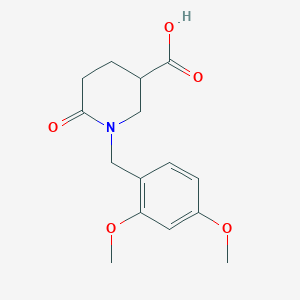![molecular formula C10H16N2O B8773718 2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE](/img/structure/B8773718.png)
2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE is an organic compound with a complex structure that includes a dimethylaminomethylidene group, a nitrile group, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE typically involves the reaction of dimethylamine with a suitable precursor containing an active methylene group. One common method involves the use of N,N-dimethylformamide dimethyl acetal (DMFDMA) as a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dimethylaminomethylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and phenylhydrazine for substitution reactions . Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions often use hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles and isoxazoles, which are synthesized through the substitution of the dimethylaminomethylidene group .
Applications De Recherche Scientifique
2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing into the compound’s potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism by which 2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE exerts its effects involves its reactivity with various nucleophiles and electrophiles. The dimethylaminomethylidene group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various heterocyclic compounds, where the compound serves as a key intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylaminomethylidene)-2,4-pentanedione
- 2-(Dimethylaminomethylidene)-3-oxobutanenitrile
- 4-(Dimethylaminomethylidene)-2,2-dimethyl-3-oxopentanenitrile
Uniqueness
2-[(DIMETHYLAMINO)METHYLIDENE]-4,4-DIMETHYL-3-OXOPENTANENITRILE is unique due to its combination of functional groups, which confer distinct reactivity patterns. The presence of both a nitrile and a ketone group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)9(13)8(6-11)7-12(4)5/h7H,1-5H3 |
Clé InChI |
DFODTFBGAPKOAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(=CN(C)C)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8773656.png)










